molecular formula C9H13LiN2O2 B6272412 lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate CAS No. 1989671-62-6

lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate

Katalognummer: B6272412
CAS-Nummer: 1989671-62-6
Molekulargewicht: 188.2 g/mol
InChI-Schlüssel: FEOBDZJOGWUENF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate is a chemical compound with the molecular formula C₉H₁₃LiN₂O₂. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate typically involves the reaction of 4-(4-methylpiperazin-1-yl)but-2-ynoic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the required purity for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, alter cellular signaling pathways, and affect the expression of certain genes. These interactions contribute to its observed effects in biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lithium(1+) ion 4-(4-methylpiperazin-1-yl)butanoate: Similar structure but lacks the alkyne group.

    Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-enoate: Contains a double bond instead of a triple bond.

Uniqueness

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and properties. This structural feature allows it to participate in specific reactions that similar compounds without the alkyne group cannot undergo .

Eigenschaften

CAS-Nummer

1989671-62-6

Molekularformel

C9H13LiN2O2

Molekulargewicht

188.2 g/mol

IUPAC-Name

lithium;4-(4-methylpiperazin-1-yl)but-2-ynoate

InChI

InChI=1S/C9H14N2O2.Li/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h4-8H2,1H3,(H,12,13);/q;+1/p-1

InChI-Schlüssel

FEOBDZJOGWUENF-UHFFFAOYSA-M

Kanonische SMILES

[Li+].CN1CCN(CC1)CC#CC(=O)[O-]

Reinheit

91

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.